Dansylsarcosine

概要

説明

科学的研究の応用

Dansylsarcosine has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent probe to study the binding sites of various ligands on proteins.

Medicine: It is used in drug development research to investigate the binding properties of potential therapeutic compounds.

作用機序

Dansylsarcosine is an organic compound that serves as a fluorescent probe, primarily used in biological analysis and fluorescence tracing . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets serum proteins, specifically human serum albumin (HSA) and bovine serum albumin (BSA) . These proteins play a crucial role in the transportation, deposition, and metabolism of numerous types of exogenous and endogenous compounds .

Mode of Action

This compound interacts with its targets (HSA and BSA) through competitive binding . It has been shown that this compound and another compound, Tiagabine hydrochloride (TGB), competitively interact with HSA and BSA at the same binding sites .

Biochemical Pathways

Its binding to serum proteins like hsa and bsa can influence the transportation and metabolism of other compounds that also bind to these proteins .

Pharmacokinetics

Its binding to serum proteins can potentially affect the absorption, distribution, metabolism, and excretion of other compounds that bind to the same proteins .

Result of Action

The primary result of this compound’s action is its ability to bind to serum proteins and serve as a fluorescent probe. This property allows it to be used in biological analysis and fluorescence tracing, where it can help quantify protein content or changes in protein structure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the binding of this compound to serum proteins can be affected by the ionic strength and pH conditions of the environment .

生化学分析

Biochemical Properties

Dansylsarcosine is known to interact with human serum albumin (HSA), a protein that plays a crucial role in the transport, absorption, distribution, and metabolism of drugs in the body . It binds to Sudlow’s site II (domain III) in HSA , a site that is also targeted by other drugs . The binding of this compound to HSA can be competitively inhibited by other molecules, such as monooleoylglycerol .

Cellular Effects

The binding of this compound to HSA can influence the function of cells. For instance, it has been shown that this compound can affect the dynamics of HSA, which can have downstream effects on cellular processes

Molecular Mechanism

This compound binds to the benzodiazepine binding site of HSA . This binding can be inhibited by free fatty acids of various chain lengths, suggesting that this compound’s effects at the molecular level involve interactions with these biomolecules

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the effects of such compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Animal models are commonly used in biomedical research to study the pharmacokinetic properties of drugs, including their dosage effects . Therefore, future studies could potentially use animal models to investigate the dosage effects of this compound.

Metabolic Pathways

Given its interactions with HSA, it is likely that this compound is involved in pathways related to the transport, absorption, distribution, and metabolism of drugs

Transport and Distribution

This compound is known to bind to HSA, which plays a key role in the transport and distribution of drugs within cells and tissues The binding of this compound to HSA suggests that it may be transported and distributed in a similar manner

Subcellular Localization

Given its interactions with HSA, it is likely that this compound is localized in the same subcellular compartments as HSA

準備方法

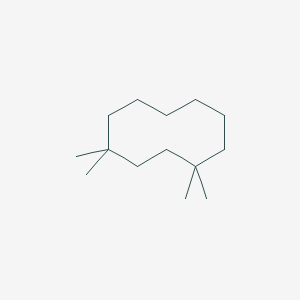

Synthetic Routes and Reaction Conditions: The synthesis of dansylsarcosine typically involves the reaction of dansyl chloride with sarcosine. The process begins with the preparation of dansyl chloride by reacting 5-(dimethylamino)naphthalene-1-sulfonyl chloride with a base. This intermediate is then reacted with sarcosine in the presence of a suitable base, such as sodium hydroxide, to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

化学反応の分析

Types of Reactions: Dansylsarcosine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

Oxidation and Reduction Reactions: The naphthalene ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation of the naphthalene ring can produce naphthoquinone derivatives .

類似化合物との比較

Dansylglycine: Another fluorescent probe used to study protein-ligand interactions.

11-(Dansylamino)undecanoic Acid: Used in similar applications as dansylsarcosine but with a longer alkyl chain.

1-Anilino-8-naphthalenesulfonic Acid: A fluorescent dye used to study protein folding and conformational changes.

Uniqueness: this compound is unique due to its specific binding affinity for the benzodiazepine binding site on human serum albumin. This specificity makes it a valuable tool for studying competitive binding interactions and the effects of various ligands on protein function .

特性

IUPAC Name |

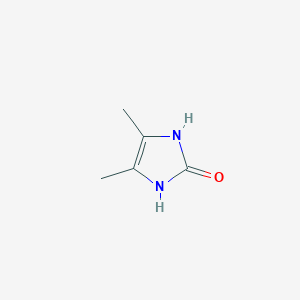

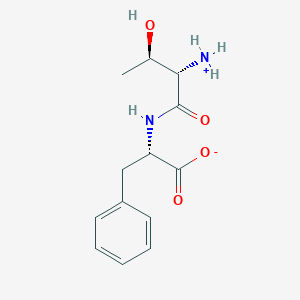

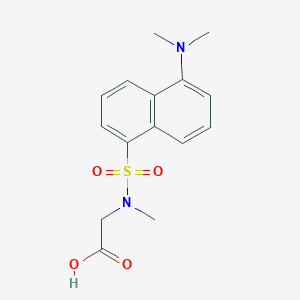

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19/h4-9H,10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLJKBOXIVONAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911094 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093-96-5 | |

| Record name | Dansylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001093965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Dansylsarcosine?

A1: this compound exhibits high affinity for Site II (also known as the benzodiazepine/indole binding site) on HSA. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound binding affect HSA function?

A2: While this compound itself doesn't have a direct therapeutic effect, its binding to Site II can be competitively inhibited by drugs that share this binding site. This competition allows researchers to study drug-HSA interactions and their potential impact on drug pharmacokinetics. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Can this compound binding to HSA be modulated by physiological factors?

A3: Yes, factors like fatty acid concentration, pH, and glycation of HSA can significantly influence this compound binding kinetics and affinity. [, , , , , , , , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is C15H18N2O4S, and the molecular weight is 322.39 g/mol.

Q5: Is this compound stable under standard laboratory conditions?

A5: While information on long-term storage stability is limited in the provided research, this compound is typically used in buffered solutions at physiological pH for immediate experimental purposes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: What analytical techniques are commonly used to study this compound-HSA interactions?

A6: Fluorescence spectroscopy, particularly fluorescence quenching and displacement studies, are widely employed. Ultrafiltration coupled with HPLC is used for determining binding constants and free drug fractions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q7: How is this compound used to study drug binding to HSA?

A7: Competitive displacement studies are performed. A decrease in this compound fluorescence upon the addition of a test drug indicates competition for Site II on HSA. The degree of displacement helps determine the binding affinity of the test drug for that site. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。